6,8-Dibromo Substitution Is Required for NMDA Receptor Inhibitory Activity: Class-Level Evidence from Coumarin-3-Carboxylic Acid Series
In a systematic structure-activity relationship (SAR) study of coumarin-3-carboxylic acid derivatives as NMDA receptor modulators, 6,8-dibromo substitution was essential for inhibitory activity at recombinant GluN1/GluN2A NMDA receptors. The lead compound 6-bromocoumarin-3-carboxylic acid (UBP608) exhibited weak negative allosteric modulation with selectivity for GluN2A-containing NMDARs, but 6,8-dibromo or 6,8-diiodo substitution significantly enhanced inhibitory potency relative to the 6‑bromo or unsubstituted parent . While the target compound is a 3‑carboxamide rather than a 3‑carboxylic acid, the conserved 6,8-dibromo pharmacophore is predicted to confer similar enhanced target engagement, providing a clear differentiation from mono‑bromo or unsubstituted coumarin-3-carboxamide alternatives.
| Evidence Dimension | NMDA receptor inhibitory activity (class-level SAR) |
|---|---|
| Target Compound Data | 6,8-Dibromo substitution (predicted enhanced inhibitory activity based on coumarin-3-carboxylic acid SAR) |
| Comparator Or Baseline | 6-Bromocoumarin-3-carboxylic acid (UBP608): weak negative allosteric modulator with GluN2A selectivity. Unsubstituted coumarin-3-carboxylic acid: inactive. |
| Quantified Difference | Qualitative SAR: 6,8-dibromo substitution markedly enhances inhibitory activity compared to 6‑bromo or unsubstituted; exact fold-change not reported for the 3‑carboxamide series. |
| Conditions | Recombinant GluN1/GluN2A NMDA receptors expressed in Xenopus oocytes; two-electrode voltage clamp electrophysiology . |
Why This Matters
For researchers studying NMDA receptor pharmacology, the 6,8-dibromo motif is a critical determinant of inhibitory activity, and substituting with a mono‑bromo coumarin-3-carboxamide would likely result in loss of potency.
- [1] Irvine MW, Costa BM, Volianskis A, et al. Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-methyl-D-aspartate receptors. British Journal of Pharmacology 2012, 167(7), 1511-1527. https://biosci.alljournals.cn/view_abstract.aspx?aid=1D052825B1404F589699B71F75EB7E83 View Source
